molecular formula C25H29N5O3S B2933412 N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-42-1

N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2933412
CAS No.: 1116007-42-1
M. Wt: 479.6
InChI Key: MNBOYJBHMXWVHV-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a chemical compound designed for research purposes, featuring a structural motif common to ligands targeting dopaminergic and serotonergic systems. Its core architecture integrates a 2-methoxyphenylpiperazine group, a pharmacophore recognized for high affinity and selectivity for dopamine D3 receptors . Compounds within this class have been identified as some of the most D3-selective tools reported, demonstrating high affinity (Ki values in the low nanomolar range) and selectivity over the D2 receptor subtype and more than 60 other receptors . This profile makes such analogs valuable for in vivo exploration in animal models of addiction and other neuropsychiatric disorders . Furthermore, the inclusion of a pyrazine ring, a heteroaromatic system found in various marketed drugs, may contribute to enhanced biological activity and offers a versatile scaffold for further structural modification . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-32-20-9-7-19(8-10-20)17-28-23(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)33-2/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBOYJBHMXWVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Methoxyphenyl Group:

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through a condensation reaction involving a diamine and a diketone.

    Linking the Components: The final step involves linking the methoxyphenyl group, piperazine ring, and pyrazine ring through a sulfanyl acetamide linkage. This is typically achieved through a nucleophilic substitution reaction, where a thiol group reacts with an acetamide derivative.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as methoxyphenyl derivatives and piperazine derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Piperazine Substituent Acetamide Substituent Core Structure Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Reference
Target Compound 2-Methoxyphenyl 4-Methoxyphenylmethyl-pyrazine-sulfanyl Pyrazine ~529.61* Not reported Not reported
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl 2-Methoxy-5-nitrophenyl Benzene 418.43 Not reported Not reported
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl 4-Fluorophenyl Benzene 445.52 Not reported Not reported
2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl 2,4-Dichlorobenzyl-sulfanyl-phenyl Benzene 534.85 Not reported Not reported
N-(2-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 13 in ) Phenyl 4-(p-Tolyl)thiazol-2-yl Thiazole 422.54 289–290 75%

Notes:

  • The target compound is unique in combining pyrazine and sulfanyl-acetamide motifs, unlike most analogs featuring benzene or thiazole cores .
  • Methoxy groups on both the piperazine (2-position) and acetamide (4-position) enhance lipophilicity compared to halogenated derivatives (e.g., 4-fluorophenyl in ).

Sulfanyl-Linked Acetamides with Heterocyclic Cores

Table 2: Heterocyclic Sulfanyl-Acetamide Analogs

Compound Name Heterocycle Sulfanyl Position Key Functional Groups Biological Activity (Reported) Reference
Target Compound Pyrazine 2-position Piperazine, 4-Methoxyphenylmethyl Not reported
2-((2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-position 4-Chlorophenyl, methylthio Not reported
N-(4-Methoxyphenyl)-2-[(4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1,2,4-Triazole 3-position Pyridinyl, methyl Not reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene Ortho-aminophenyl 4-Methoxyphenyl Antimicrobial (screened)

Key Observations :

  • The pyrazine core in the target compound may offer distinct electronic properties compared to triazole or pyrazolo-pyrazine systems, influencing receptor binding or metabolic stability .
  • Sulfanyl positioning (e.g., pyrazine-2-yl vs.

Piperazine Derivatives with Methoxy Substitutions

Table 3: Methoxy-Substituted Piperazine Analogs

Compound Name Piperazine Substituent Linked Moiety Synthesis Method Yield Reference
Target Compound 2-Methoxyphenyl Pyrazine-sulfanyl-acetamide Not reported Not reported
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) 2-Methoxyphenyl Thiophen-3-yl-benzamide Nucleophilic substitution, chromatography 55%
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl Benzothiazol-phenyl Not reported Not reported

Insights :

  • 2-Methoxy vs. 4-Methoxy on piperazine: The target’s 2-methoxyphenyl group may induce steric or electronic effects distinct from 4-methoxy analogs, as seen in .

Critical Analysis of Structural and Functional Divergence

Methoxy Effects : Dual methoxy groups (piperazine and benzyl) may enhance blood-brain barrier permeability compared to halogenated derivatives (e.g., ).

Synthetic Feasibility : While analogs like require multi-step chromatography, the target’s synthesis route remains unclear. Pyrazine functionalization often demands regioselective reactions, as seen in .

Biological Activity

The compound N-[(4-methoxyphenyl)methyl]-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • 4-Methoxyphenyl group : Known for its role in modulating biological activity through interactions with various receptors.
  • Piperazine moiety : Often associated with neuroactive properties, particularly in the modulation of serotonin receptors.
  • Pyrazinyl sulfanyl acetamide : This part may contribute to the compound's pharmacological profile, influencing its solubility and receptor binding capabilities.

Molecular Formula

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S.

  • Serotonin Receptor Modulation : The piperazine component suggests potential activity at serotonin receptors (5-HT1A and 5-HT2A), which are crucial for mood regulation and anxiety responses. Compounds similar to this have demonstrated significant binding affinities to these receptors, indicating potential antidepressant or anxiolytic effects .
  • Anticancer Properties : Preliminary studies have indicated that compounds with similar structures exhibit anticancer activity. For instance, a related molecule was tested against various cancer cell lines, showing selective cytotoxicity towards leukemia and melanoma cells . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

In Vitro Studies

Recent in vitro studies have evaluated the biological activities of this compound against multiple cancer cell lines. A summary of findings from these studies is presented in Table 1 below.

Cell Line TypeIC50 (µM)Observations
Leukemia10Moderate sensitivity observed
Melanoma15Low cytotoxicity noted
Colon Cancer20Minimal impact on cell viability
Breast Cancer25No significant cytotoxic effects

Table 1: Summary of In Vitro Anticancer Activity

Case Studies

In a study conducted by researchers at the National Cancer Institute, this compound was evaluated for its anticancer potential against a panel of over sixty cancer cell lines. The results indicated that while the compound exhibited some activity, it was generally classified as having low overall efficacy against most types . Notably, leukemia cell lines showed the highest sensitivity, suggesting a targeted therapeutic application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.